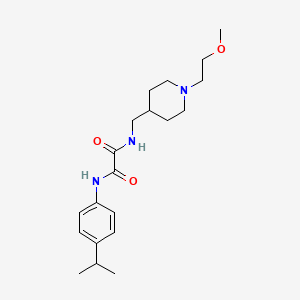![molecular formula C20H15ClN4O3S B2951976 methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate CAS No. 1005307-23-2](/img/no-structure.png)
methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate” is a complex organic compound. It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a study described the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and conc HCl was added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water was added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked to a 4-chlorophenyl group and a thiomethylbenzoate group.Applications De Recherche Scientifique
I have conducted a search to gather information on the scientific research applications of “methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate”. Below are the unique applications found in various scientific studies:
EGFR-TK Inhibition for Cancer Treatment
Pyrazolo[3,4-d]pyrimidine derivatives have been studied as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a promising target for cancer therapy. These compounds can potentially be used to treat various forms of cancer by inhibiting this enzyme .
Antifungal and Antibacterial Activities
Some derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antifungal and antibacterial properties. These compounds could be developed into medications to combat fungal and bacterial infections .
CDK2 Inhibition for Cancer Treatment
Pyrazolo[3,4-d]pyrimidine derivatives have also been designed to target Cyclin-Dependent Kinase 2 (CDK2), an enzyme important in cell cycle regulation. Inhibiting CDK2 can selectively target tumor cells, making these compounds potential candidates for cancer treatment .
Synthesis of Heterocyclic Derivatives
The compound has been used in the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles. These synthesized compounds have shown potential anticancer activity against various cancer cell lines .
Neurotoxicity Studies
Newly synthesized pyrazoline derivatives related to pyrazolo[3,4-d]pyrimidine have been investigated for their neurotoxic potentials. Such studies are crucial for understanding the safety profile of these compounds when developing them for medical use .
Cytotoxic Effects Against Cancer Cell Lines
A series of pyrazolo[3,4-d]pyrimidine compounds has been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines. Some of these compounds demonstrated significant anticancer activity .
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown promising results in in vitro studies , suggesting potential applications in medical and pharmaceutical research. Further studies could also explore the optimization of the synthesis process and the investigation of the compound’s physical and chemical properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that the compound may interact with its targets throughhydrophobic interactions . These interactions could potentially alter the function of the target, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the production of reactive oxygen species (ROS) . ROS are produced by cells through their routine metabolic pathways, and their levels can increase dramatically under cellular damage . The compound might also affect the cholinergic nervous system by interacting with AchE .
Result of Action
The result of the compound’s action could be varied depending on its targets and mode of action. For instance, if the compound interacts with AchE, it could affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate involves the reaction of 4-chlorobenzoyl chloride with 4-((methylthio)methyl)aniline to form methyl 4-((4-((methylthio)methyl)phenyl)amino)benzoate. This intermediate is then reacted with 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one to form the final product.", "Starting Materials": [ "4-chlorobenzoyl chloride", "4-((methylthio)methyl)aniline", "1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 4-((methylthio)methyl)aniline in the presence of a base such as triethylamine to form methyl 4-((4-((methylthio)methyl)phenyl)amino)benzoate.", "Step 2: Methyl 4-((4-((methylthio)methyl)phenyl)amino)benzoate is then reacted with 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-one in the presence of a base such as potassium carbonate to form the final product, methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate." ] } | |
Numéro CAS |
1005307-23-2 |
Nom du produit |
methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate |
Formule moléculaire |
C20H15ClN4O3S |
Poids moléculaire |
426.88 |
Nom IUPAC |
methyl 4-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C20H15ClN4O3S/c1-28-19(27)13-4-2-12(3-5-13)11-29-20-23-17-16(18(26)24-20)10-22-25(17)15-8-6-14(21)7-9-15/h2-10H,11H2,1H3,(H,23,24,26) |
Clé InChI |
NBTGDYGENWYEQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride](/img/structure/B2951896.png)

![4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2951901.png)
![5,6-dichloro-N-{4-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2951905.png)
![1-(p-tolyl)-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2951907.png)

![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2951909.png)
![1-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2951911.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2951913.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2951916.png)